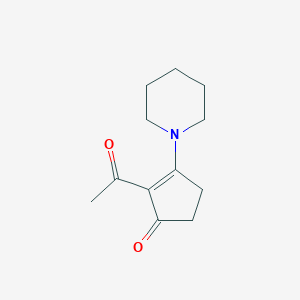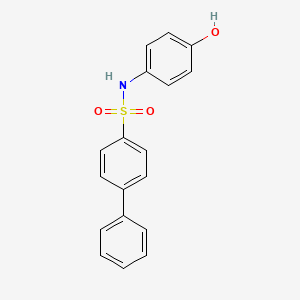
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide, also known as BIMBH, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide is not fully understood, but it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins involved in viral replication. This compound has also been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has several advantages for lab experiments, including its high yield and purity, low toxicity profile, and potential applications in various fields. However, there are also limitations to its use, including the need for specialized equipment and expertise to synthesize and purify the compound, as well as the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several possible future directions for research on N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide. One area of interest is the development of new drugs based on its structure and properties. This compound may also have potential applications in the development of new diagnostic tools for cancer and other medical conditions. Further research is needed to fully understand its mechanism of action and potential applications, as well as to optimize its synthesis and purification methods.
Synthesis Methods
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide can be synthesized through a multi-step process involving the reaction of 3-bromo-4-isopropoxy-5-methoxybenzaldehyde with 4-chlorobenzenesulfonyl hydrazide in the presence of a catalyst. The resulting product can be purified through recrystallization to obtain this compound in high yield and purity.
Scientific Research Applications
N'-(3-bromo-4-isopropoxy-5-methoxybenzylidene)-4-chlorobenzenesulfonohydrazide has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit anti-tumor, anti-inflammatory, anti-microbial, and anti-viral properties. This compound has also been investigated for its potential use in developing new drugs for the treatment of cancer, infectious diseases, and other medical conditions.
properties
IUPAC Name |
N-[(E)-(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O4S/c1-11(2)25-17-15(18)8-12(9-16(17)24-3)10-20-21-26(22,23)14-6-4-13(19)5-7-14/h4-11,21H,1-3H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYGATIJWNRTNH-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1Br)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4,5-dihydro-1,3-thiazol-2-ylthio)methyl]benzonitrile](/img/structure/B5864560.png)
![{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5864568.png)

![ethyl [2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5864597.png)

![8-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5864600.png)
![2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5864602.png)
![N-(2-ethyl-6-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5864613.png)

![N-(tert-butyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5864627.png)

![1-(3-chlorophenyl)-4-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B5864634.png)